molecular formula C16H15N3O4S2 B2800708 N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 941925-49-1

N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2800708
CAS No.: 941925-49-1
M. Wt: 377.43
InChI Key: NCGIMZPAXOEQBC-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is a compound that belongs to the class of 2-aminothiazole derivatives . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including “this compound”, involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . This method, known as Hantzsch’s synthesis, is the most frequently used method for the preparation of 2-aminothiazole and their derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H15N3O3S . Its molecular weight is 317.36 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.349±0.06 g/cm3 .

Scientific Research Applications

  • Antimicrobial Activity and Molecular Characterization : A study conducted by Çakmak et al. (2022) focused on a thiazole-based heterocyclic amide, related in structure to the compound of interest, which exhibited significant antimicrobial activity against a variety of microorganisms. The compound's molecular and electronic structures were explored through X-ray diffraction and density functional theory (DFT) modelling, suggesting potential for further pharmacological and medical applications due to its antimicrobial efficacy (Çakmak et al., 2022).

  • Synthesis and Reactivity Studies : Research by Aleksandrov and El’chaninov (2017) on a similar compound, N-(1-Naphthyl)furan-2-carboxamide, involved synthesizing and then modifying it through various chemical reactions. This work contributes to the understanding of the chemical reactivity and potential modifications that can be applied to similar compounds for varied applications, including potentially pharmaceutical ones (Aleksandrov & El’chaninov, 2017).

  • Carbonic Anhydrase Inhibition for IOP Lowering : A study by Ilies et al. (2000) reported on sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamide moieties, similar in function to the compound , demonstrating strong inhibitory effects on carbonic anhydrase isozymes. Some of these compounds showed promising results as topical agents for lowering intraocular pressure, indicating potential applications in treating glaucoma (Ilies et al., 2000).

  • Heterocyclic Compound Synthesis for Biological Study : Koparır et al. (2005) synthesized compounds from furan-2-carboxylic acid hydrazide, exploring their tautomeric equilibrium and potential biological activity. Such studies contribute to the broader understanding of heterocyclic compounds similar to "N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide," offering insights into their chemical properties and potential biological applications (Koparır et al., 2005).

Mechanism of Action

While the specific mechanism of action for “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is not provided in the available sources, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are considered valuable in the field of oncology-related drug discovery .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This information will be useful for future innovation .

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGIMZPAXOEQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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